3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(tetrahydrofuran-2-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(tetrahydrofuran-2-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(tetrahydrofuran-2-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process may start with the preparation of key intermediates, followed by coupling reactions, cyclization, and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems may enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(tetrahydrofuran-2-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(tetrahydrofuran-2-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(tetrahydrofuran-2-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-(tetrahydrofuran-2-ylmethyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one can be compared with other compounds that have similar functional groups or structural motifs. Examples include:
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. This allows it to exhibit distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C26H29NO8 |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(oxolan-2-ylmethyl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H29NO8/c1-31-17-8-5-7-15(11-17)23(28)21-22(16-12-19(32-2)25(34-4)20(13-16)33-3)27(26(30)24(21)29)14-18-9-6-10-35-18/h5,7-8,11-13,18,22,28H,6,9-10,14H2,1-4H3/b23-21+ |
InChI Key |
WRWCNJZBENVNEH-XTQSDGFTSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CC3CCCO3)C4=CC(=C(C(=C4)OC)OC)OC)/O |
Canonical SMILES |
COC1=CC=CC(=C1)C(=C2C(N(C(=O)C2=O)CC3CCCO3)C4=CC(=C(C(=C4)OC)OC)OC)O |
Origin of Product |
United States |
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